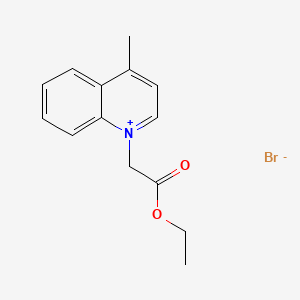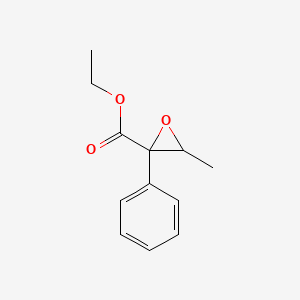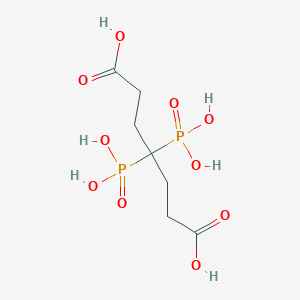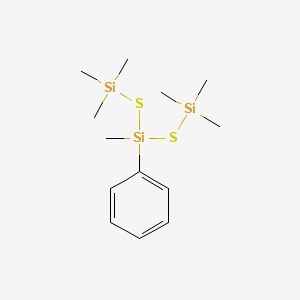
1H-indole-5-carboxylic acid;1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1H-Indole-5-carboxylic acid and 1,3,5-trinitrobenzene are two distinct compounds, each with unique properties and applications. 1H-Indole-5-carboxylic acid is an indole derivative, known for its significant role in various biological and chemical processes. Indoles are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . On the other hand, 1,3,5-trinitrobenzene is a nitro compound, characterized by the presence of three nitro groups attached to a benzene ring .
1H-Indole-5-Carboxylic Acid:
Synthetic Routes: The synthesis of 1H-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid.
Industrial Production: Industrial production methods for indole derivatives often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
1,3,5-Trinitrobenzene:
Synthetic Routes: The preparation of 1,3,5-trinitrobenzene involves the nitration of benzene derivatives.
Industrial Production: Industrial production of nitro compounds like 1,3,5-trinitrobenzene involves similar nitration processes, often optimized for efficiency and safety.
1H-Indole-5-Carboxylic Acid:
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as bromamine-B oxidant and palladium chloride catalyst are commonly used.
Major Products: The reactions can lead to the formation of products like indirubin derivatives and amide conjugates.
1,3,5-Trinitrobenzene:
Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions: Reagents like nitric acid and sulfuric acid are commonly used in these reactions.
Major Products: The reactions typically result in the formation of various nitro derivatives.
1H-Indole-5-Carboxylic Acid:
Biology: Plays a role in the study of intramolecular excited state proton transfer in various solvents.
Industry: Employed in the electrochemical synthesis of poly(indole-5-carboxylic acid) films.
1,3,5-Trinitrobenzene:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Limited applications due to its toxic nature.
Industry: Utilized in the production of explosives and other industrial chemicals.
1H-Indole-5-Carboxylic Acid:
Molecular Targets: Targets include enzymes like tryptophan dioxygenase and pathways involved in cancer cell proliferation.
1,3,5-Trinitrobenzene:
Molecular Targets: Targets include nucleophilic sites in organic molecules.
1H-Indole-5-Carboxylic Acid:
Similar Compounds: Indole-2-carboxylic acid, indole-3-carboxylic acid.
Uniqueness: The position of the carboxylic acid group at the 5-position provides unique chemical properties and reactivity.
1,3,5-Trinitrobenzene:
Similar Compounds: 1,2,4-trinitrobenzene, 1,3-dinitrobenzene.
Uniqueness: The symmetrical arrangement of the nitro groups enhances its reactivity and stability.
Eigenschaften
CAS-Nummer |
64415-91-4 |
|---|---|
Molekularformel |
C15H10N4O8 |
Molekulargewicht |
374.26 g/mol |
IUPAC-Name |
1H-indole-5-carboxylic acid;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H7NO2.C6H3N3O6/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-5,10H,(H,11,12);1-3H |
InChI-Schlüssel |
PAYHXRWPTGOVML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


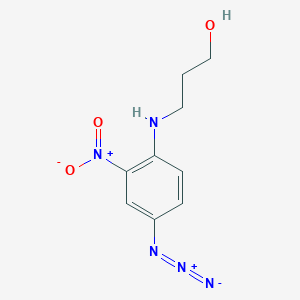
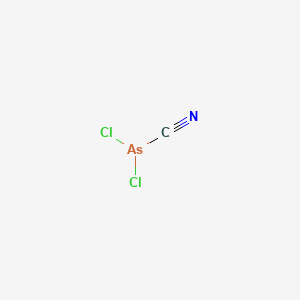

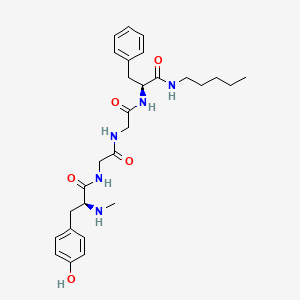
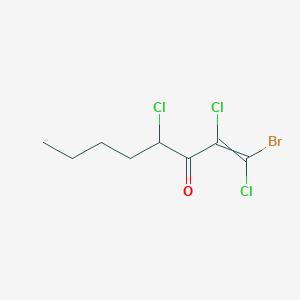
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)

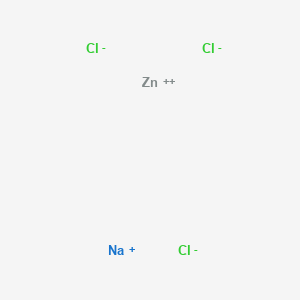
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
